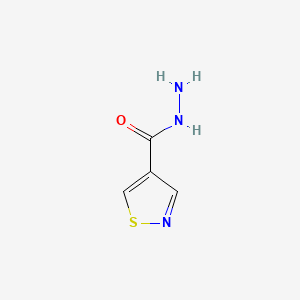

1,2-Thiazole-4-carbohydrazide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1,2-Thiazole-4-carbohydrazide is a heterocyclic compound containing sulfur and nitrogen atoms within its thiazole ring structure. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, materials science, and industrial chemistry. The thiazole ring is known for its aromaticity and reactivity, making it a versatile scaffold for the development of biologically active molecules.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

1,2-Thiazole-4-carbohydrazide can be synthesized through several methods. One common approach involves the reaction of thiosemicarbazide with α-haloketones under basic conditions. The general reaction scheme is as follows:

Thiosemicarbazide Reaction: Thiosemicarbazide reacts with an α-haloketone in the presence of a base (e.g., sodium hydroxide) to form the thiazole ring.

Cyclization: The intermediate undergoes cyclization to yield this compound.

Industrial Production Methods

Industrial production of this compound typically involves optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, reaction time, and concentration of reactants. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Análisis De Reacciones Químicas

Types of Reactions

1,2-Thiazole-4-carbohydrazide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace hydrogen atoms on the thiazole ring.

Common Reagents and Conditions

- **

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran.

Actividad Biológica

1,2-Thiazole-4-carbohydrazide is a compound derived from the thiazole scaffold, which is recognized for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, including antimicrobial, anticancer, and anti-inflammatory properties. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables and relevant case studies.

Structure-Activity Relationship (SAR)

The biological activity of thiazole derivatives often correlates with their structural features. The presence of electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) significantly influences their pharmacological properties. For instance, modifications at specific positions on the thiazole ring can enhance lipophilicity and bioactivity.

Key Structural Features

- Electron-Withdrawing Groups : Such as nitro (-NO₂) groups enhance antimicrobial activity.

- Electron-Donating Groups : Such as methoxy (-OCH₃) groups can also improve efficacy against various pathogens.

Antimicrobial Activity

This compound exhibits notable antimicrobial properties against a range of bacterial and fungal strains.

Table 1: Antimicrobial Activity Data

| Microorganism | MIC (µg/mL) | Reference Drug | MIC (µg/mL) |

|---|---|---|---|

| Escherichia coli | 3.91 | Ciprofloxacin | 0.7 |

| Staphylococcus aureus | 7.81 | Vancomycin | 0.7 |

| Candida albicans | 4.01 | Fluconazole | 0.5 |

| Aspergillus niger | 4.23 | Fluconazole | 0.25 |

The minimum inhibitory concentration (MIC) values indicate that while this compound is effective against several pathogens, it is generally less potent than established reference drugs like ciprofloxacin and fluconazole .

Anticancer Activity

Research has shown that thiazole derivatives can exhibit significant anticancer effects. Specifically, studies have indicated that compounds similar to this compound may inhibit the proliferation of cancer cell lines such as HepG-2 (liver cancer) and MCF-7 (breast cancer).

Table 2: Anticancer Activity Data

| Cancer Cell Line | IC50 (µM) |

|---|---|

| HepG-2 | <25 |

| MCF-7 | <25 |

These findings suggest that modifications to the thiazole structure can lead to enhanced anticancer activity, making it a promising candidate for further development in cancer therapeutics .

Anti-inflammatory Activity

In addition to its antimicrobial and anticancer properties, this compound has been investigated for its anti-inflammatory effects. Compounds with similar structures have been shown to modulate inflammatory pathways effectively.

Case Study

A recent study demonstrated that thiazole derivatives could inhibit pro-inflammatory cytokines in vitro, suggesting potential applications in treating inflammatory diseases such as rheumatoid arthritis or inflammatory bowel disease .

Aplicaciones Científicas De Investigación

Anticancer Activity

Recent studies have demonstrated that derivatives of 1,2-thiazole-4-carbohydrazide exhibit notable anticancer properties. For instance, a series of thiazole-appended hydrazones were synthesized and tested against various cancer cell lines, including HCT-116 (colon cancer), A549 (lung cancer), and MDA-MB-231 (breast cancer). The results indicated significant inhibition of cell proliferation, with some compounds achieving IC50 values in the low micromolar range, highlighting their potential as effective anticancer agents .

Table 1: Anticancer Activity of Thiazole Derivatives

| Compound | Cell Line | IC50 Value (µM) |

|---|---|---|

| 5e | HCT-116 | 15.0 |

| 5f | A549 | 20.5 |

| 5y | MDA-MB-231 | 18.0 |

Antimicrobial Properties

Thiazole derivatives have shown promising antimicrobial activity against various pathogens. For example, compounds derived from thiazole-4-carbohydrazide were evaluated for their efficacy against bacterial strains such as Escherichia coli and Staphylococcus aureus. Results indicated that certain derivatives possess significant antibacterial properties with minimum inhibitory concentrations (MICs) in the micromolar range .

Table 2: Antimicrobial Activity of Thiazole Derivatives

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| 7a | E. coli | 32 |

| 7b | S. aureus | 16 |

Enzyme Inhibition

This compound has also been studied for its enzyme inhibitory potential. Notably, it has demonstrated strong inhibition of α-amylase, an enzyme linked to carbohydrate metabolism and diabetes management. Compounds showed IC50 values ranging from 0.23 to 0.5 µM, indicating potent inhibitory action compared to standard inhibitors like acarbose .

Table 3: α-Amylase Inhibition by Thiazole Derivatives

| Compound | IC50 Value (µM) |

|---|---|

| 5b | 0.23 |

| II | 31.0 |

Anti-inflammatory and Analgesic Activities

The anti-inflammatory properties of thiazole derivatives have been explored through various in vitro models. Compounds have exhibited significant inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), suggesting their potential use in treating inflammatory conditions . Additionally, analgesic activity has been reported in animal models, further supporting their therapeutic applications.

Other Pharmacological Activities

Beyond the aforementioned applications, thiazole derivatives have been investigated for their antioxidant and antidiabetic activities. Studies indicate that these compounds can mitigate oxidative stress and improve glucose metabolism, making them candidates for further research in chronic disease management .

Case Study: Anticancer Activity

A study published in Pharmaceutical Research explored the synthesis of novel thiazole-hydrazone derivatives and their anticancer efficacy against multiple cell lines. The findings revealed that specific substitutions on the thiazole ring significantly enhanced cytotoxicity, with a focus on the structure-activity relationship guiding future drug design .

Research Insights

Research has consistently highlighted the versatility of thiazole scaffolds in drug development. The presence of the thiazole moiety in various compounds has been linked to improved biological activity across multiple therapeutic areas, underscoring its importance in medicinal chemistry .

Propiedades

IUPAC Name |

1,2-thiazole-4-carbohydrazide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5N3OS/c5-7-4(8)3-1-6-9-2-3/h1-2H,5H2,(H,7,8) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOQQNQZWXACBPO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NS1)C(=O)NN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5N3OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10723596 |

Source

|

| Record name | 1,2-Thiazole-4-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10723596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101258-25-7 |

Source

|

| Record name | 1,2-Thiazole-4-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10723596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.